molecular formula C11H11NO3 B8355332 Furo[2,3-b]pyridin-3-yl-acetic acid ethyl ester

Furo[2,3-b]pyridin-3-yl-acetic acid ethyl ester

Cat. No. B8355332
M. Wt: 205.21 g/mol
InChI Key: WJSKHXMBIXCAJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07232827B2

Procedure details

To a suspension of 0.325 g (8.14 mmol) of sodium hydride (50% suspension in mineral oil) in 8 ml of anhydrous tetrahydrofuran was added 0.1 ml of 1,1,1,3,3,3-hexamethyldisilazane and 1.81 g (8.14 mmol) of triethyl phosphonoacetate (Aldrich) in 4 ml of anhydrous tetrahydrofuran. The resulting mixture was stirred at room temperature for 1 h, cooled at 0° C. and there was added 1 g (7.4 mmol) of furo[2,3-b]pyridin-3-one (prepared according to J. Het. Chem. 1986, 23, 1465–1469). After being stirred at room temperature for 24 h, water was added, the mixture was extracted with dichlomethane. The organic phase was dried and evaporated to give crude product, which was purified by silica gel chromatography, eluting with ethyl acetate/cyclohexane in the proportions 40/60 to give 0.73 g of pure product.
Quantity
0.325 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
triethyl phosphonoacetate
Quantity
1.81 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].C[Si](C)(C)N[Si](C)(C)C.[O:12]1[C:16]2=[N:17][CH:18]=[CH:19][CH:20]=[C:15]2[C:14](=O)[CH2:13]1.[OH2:22].[O:23]1[CH2:27][CH2:26][CH2:25][CH2:24]1>>[CH2:24]([O:23][C:27](=[O:22])[CH2:26][C:14]1[C:15]2[C:16](=[N:17][CH:18]=[CH:19][CH:20]=2)[O:12][CH:13]=1)[CH3:25] |f:0.1|

Inputs

Step One
Name
Quantity
0.325 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
8 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0.1 mL
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C
Name
triethyl phosphonoacetate
Quantity
1.81 g
Type
reactant
Smiles
Name
Quantity
4 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
O1CC(C=2C1=NC=CC2)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled at 0° C.
STIRRING
Type
STIRRING
Details
After being stirred at room temperature for 24 h
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichlomethane
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate/cyclohexane in the proportions 40/60

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(CC1=COC2=NC=CC=C21)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.73 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.